molecular formula C15H18F3N3O B2888230 N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide CAS No. 1396674-93-3

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2888230
CAS No.: 1396674-93-3
M. Wt: 313.324
InChI Key: PHSSPZPTOYQLJN-UHFFFAOYSA-N
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Description

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a cyclohexene carboxamide moiety

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with a variety of proteins or enzymes, potentially influencing their function .

Mode of Action

The presence of a trifluoromethyl group (-cf3) in its structure suggests that it may exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The compound may be involved in various biochemical pathways. For instance, it may participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Pharmacokinetics

The presence of a trifluoromethyl group (-cf3) in its structure suggests that it may have improved drug potency .

Result of Action

It is suggested that the compound may have potential neuroprotective and anti-neuroinflammatory effects .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which is then functionalized with a trifluoromethyl group. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Coupling with Cyclohexene Carboxamide: The final step involves coupling the functionalized pyrimidine with cyclohexene carboxamide using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups in the molecule.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, which can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid
  • 5-bromo-2-fluoro-N-(2-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

Uniqueness

N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the cyclohexene carboxamide moiety contributes to its potential biological activity.

Properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O/c1-10-9-12(15(16,17)18)21-13(20-10)7-8-19-14(22)11-5-3-2-4-6-11/h2-3,9,11H,4-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSSPZPTOYQLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2CCC=CC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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